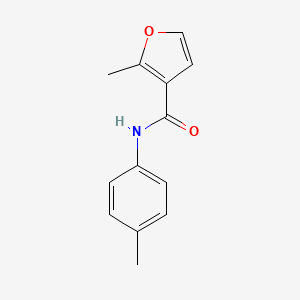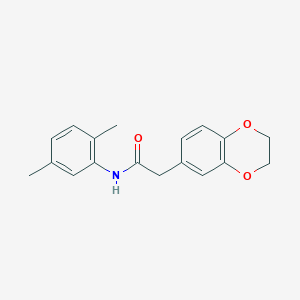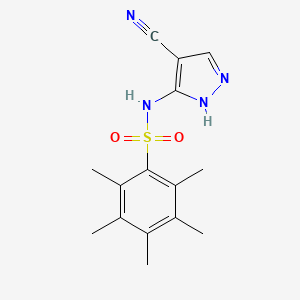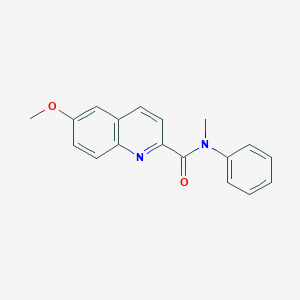![molecular formula C21H17N5O2 B7540407 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone lysine methyltransferase, which is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This post-translational modification is associated with transcriptional repression and plays a crucial role in gene expression regulation.
作用機序
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide binds to the SET domain of G9a, preventing its catalytic activity. This results in a decrease in H3K9me1/2 levels and a subsequent increase in gene expression. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is highly selective for G9a and does not inhibit other histone lysine methyltransferases.
Biochemical and Physiological Effects:
In addition to its role in gene expression regulation, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells.
実験室実験の利点と制限
One of the main advantages of 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is its selectivity for G9a, which allows for specific inhibition of this enzyme without affecting other histone lysine methyltransferases. This is important for studying the role of G9a in biological processes. However, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has limitations in terms of its potency and bioavailability, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for research involving 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies have shown that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the role of G9a in neural development and function. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells, and further research is needed to determine its potential for neural regeneration and repair.
合成法
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide was first synthesized by a group of researchers led by Dr. Mark Bedford at the University of Texas M.D. Anderson Cancer Center in 2006. The synthesis involves a multi-step process, starting with the reaction of 4-(aminomethyl)benzoic acid with 4-nitrophenylhydrazine to form 4-(benzimidazol-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzamide to yield 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide.
科学的研究の応用
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various biological processes. Studies have shown that inhibition of G9a by 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide leads to a decrease in H3K9me1/2 levels and an increase in gene expression. This has been observed in multiple cell types, including embryonic stem cells, cancer cells, and neurons.
特性
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c22-21(28)25-16-9-7-15(8-10-16)24-20(27)14-5-11-17(12-6-14)26-13-23-18-3-1-2-4-19(18)26/h1-13H,(H,24,27)(H3,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXBXPPLCLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)

